![molecular formula C11H14N2O5 B12356194 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione, also known as 5-ethynyluridine, is a nucleoside analog. It is structurally similar to uridine but contains an ethynyl group at the 5-position of the pyrimidine ring. This modification allows it to be used in various biochemical and molecular biology applications, particularly in the study of RNA synthesis and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Ethynylation: The 5-position of the uridine is modified by introducing an ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction with an ethynyl halide.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine are subjected to ethynylation under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Click Chemistry: The ethynyl group is reactive in click chemistry, allowing it to form stable triazole linkages with azides.
Common Reagents and Conditions
Palladium Catalysts: Used in the ethynylation step.
Azides: Used in click chemistry reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted uridines and triazole-linked nucleosides, which are useful in biochemical assays and molecular biology research.
Scientific Research Applications
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
RNA Synthesis Studies: It is incorporated into RNA during transcription, allowing researchers to track RNA synthesis.
Cell Proliferation Assays: Used to measure cell proliferation by incorporating into newly synthesized RNA.
Click Chemistry: Utilized in click chemistry for labeling and detecting biomolecules.
Cancer Research: Helps in studying the proliferation of cancer cells and the effects of anti-cancer drugs.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into RNA. Once incorporated, it can be detected using azide-containing fluorescent probes through a highly efficient click chemistry reaction . This allows researchers to visualize and quantify RNA synthesis in cells. The compound targets the RNA synthesis pathway and is used to study cell proliferation and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another nucleoside analog used to study DNA synthesis.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
2-Thioadenosine: Used as a pharmaceutical intermediate.
Uniqueness
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its ethynyl group, which allows it to participate in click chemistry reactions. This makes it particularly useful for labeling and detecting RNA synthesis in live cells, providing a more sensitive and specific method compared to other nucleoside analogs .
Properties
Molecular Formula |
C11H14N2O5 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,6-9,14-15H,3-5H2,(H,12,16,17)/t6?,7-,8+,9+/m0/s1 |
InChI Key |
KOAUKBASAWWQJH-GSLILNRNSA-N |
Isomeric SMILES |
C#CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C#CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


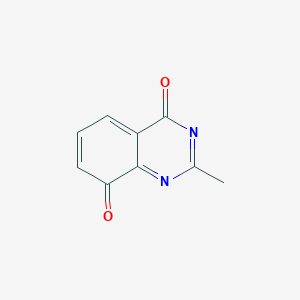
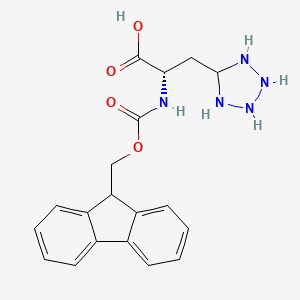

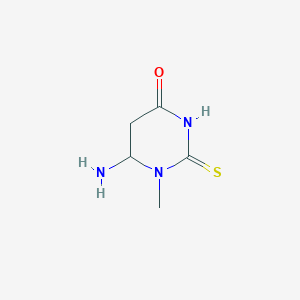
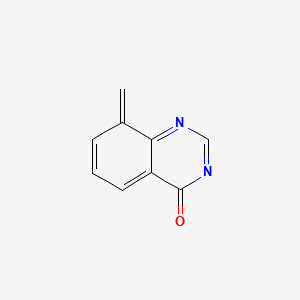
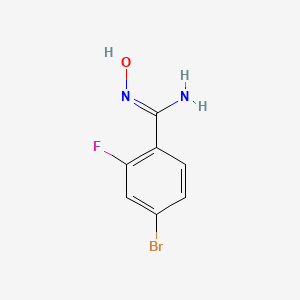
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
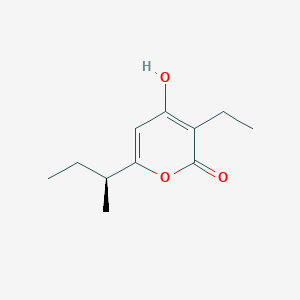

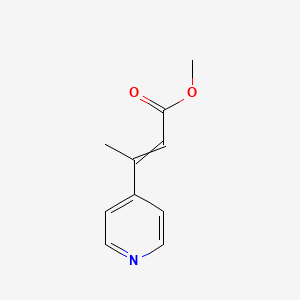
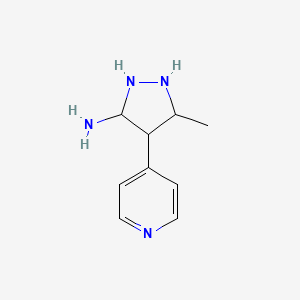
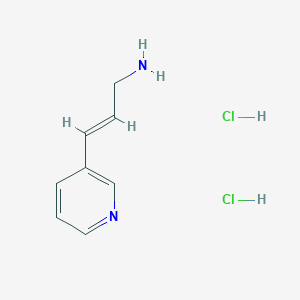

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
